Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride
Description
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is a pyridine derivative characterized by a methyl ester at position 2 and a 2-aminoethyl substituent at position 6 of the pyridine ring, stabilized as a dihydrochloride salt. The compound’s structure confers both hydrophilic (ionizable amino group) and lipophilic (aromatic pyridine core) properties, making it suitable for applications in medicinal chemistry, catalysis, and materials science. The dihydrochloride form enhances solubility in polar solvents, facilitating its use in biological assays or synthetic reactions.
Properties
Molecular Formula |
C9H14Cl2N2O2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
methyl 6-(2-aminoethyl)pyridine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8-4-2-3-7(11-8)5-6-10;;/h2-4H,5-6,10H2,1H3;2*1H |
InChI Key |
LDKYMFSBSDGIFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride typically involves the esterification of 6-(2-aminoethyl)pyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of 6-(2-aminoethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(2-aminoethyl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride has potential applications in pharmaceutical development. The compound consists of a pyridine ring substituted with a carboxylate group and an aminoethyl side chain.
MTT Assay on HSC-T6 Cell Proliferation
12m and 12q compounds for about 48 h, indicating that the death cell is rare, but we can observe that the hepatic stellate cells become slim . The half-maximal inhibitory concentration (IC50) values of compounds are shown in Table 1 .
12k , 12l , 12m , 12n , 12o , 12p and 12q ) with ethyl groups on the substituent group R exhibited better activity effectiveness than compounds (13k ,13l , 13m , 13n , 13o , 13p and 13q ) with hydrogen atoms on the substituent group R . In addition, compounds (12k , 12l , 12m , 12n , 12o , 12q and 12r ) with phenyl rings on the substituent group R1 presented more highly inhibitory activities than those (12b , 12c , 12d , 12f , 12e , 12i and 12j ) with benzyl groups on the substituent group R1 . Similarly, compounds (12l , 12m ) with the 4-substituent group R1 showed better activity compared to compounds (12n , 12p ) with the 3-substituent group R1 . According to a series of chemical structural modifications, researchers obtained two highly active compounds: 12m and 12q . To summarize what has been mentioned above, the results encouraged the scientific community to further investigate the anti-fibrotic activity of the two compounds 12m and 12q .
Cell Cycle Effects
The striking increase in cytotoxicity and the distinct morphological effects of the alkyl esters 2k –2m suggested that these compounds might be affecting cell growth and viability via a mechanism distinct from the methuosis-inducing compounds like 1a . Cell contraction, rounding, and detachment from the substratum are typically observed in cultured cells treated with mitotic inhibitors such as colchicine and vinblastine . Therefore, flow cytometry was used to generate DNA histograms from cells treated for 24 h with the two most potent agents, 2l and 2m . At a concentration of 3 μM, both compounds caused a substantial accumulation of cells in the G2/M phase of the cell cycle . The apparent mitotic arrest was accompanied by a significant increase in the percentage of cells in the sub-G1/G0 compartment, indicative of cell death by mitotic catastrophe . Similar cell cycle effects of 2l and 2m were observed at 0.1 μM . Interestingly, the percentage of cells in the G2/M phase actually was slightly higher in cultures treated with 2m at 0.1 μM compared with 3 μM (Figure 5B,C) . This could be related to a higher percentage of dead cells derived from the G2/M-arrested population in the cultures treated with the higher concentration of 2m .
Mechanism of Action
The mechanism of action of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride with related pyridine derivatives:
Key Observations :
- Solubility : The dihydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogs like SIB-1893, which prioritize lipophilicity for blood-brain barrier penetration .
- Reactivity: The aminoethyl group enables nucleophilic reactions (e.g., conjugation), contrasting with the electrophilic chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid .
Receptor Binding and Antagonism
The aminoethyl group in the target compound may facilitate interactions with polar receptor domains, though its lack of aromatic extensions (e.g., styryl in SIB-1893) likely reduces affinity for mGluR3.
Mutagenic and Carcinogenic Potential
Unlike heterocyclic amines such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which form DNA adducts and induce carcinogenesis , the target compound’s primary amine is less likely to intercalate into DNA due to steric hindrance from the pyridine ring. However, amine-containing compounds require careful toxicity profiling to rule out mutagenic risks.
Physicochemical Properties
Biological Activity
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is a pyridine derivative that exhibits significant biological activity, making it of interest in various pharmacological applications. This article explores the compound's synthesis, biological properties, and potential therapeutic uses, supported by diverse research findings and data.
The compound has the molecular formula C₉H₁₂N₂O₂ and a CAS number of 910405-69-5. It appears as a white to off-white crystalline solid and is classified as an irritant, necessitating careful handling in laboratory settings. The synthesis typically involves multi-step organic reactions, where the control of reaction conditions is crucial for obtaining high yields and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various pathogens. The presence of an amino group in the structure enhances its activity against bacteria and fungi .
- Cytotoxic Effects : Studies have shown that derivatives of pyridine compounds can induce cell death through mechanisms such as methuosis, a form of cell death characterized by extensive vacuolization . this compound may share similar cytotoxic profiles, warranting further investigation into its effects on cancer cells.
Antimicrobial Properties
A study highlighted the antimicrobial efficacy of pyridine compounds, noting that modifications to the amino group significantly enhance their activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent activity .
Cytotoxicity in Cancer Research
In research on indolyl-pyridinyl-propenones, similar compounds were found to disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cell lines. This suggests that this compound could potentially exhibit similar mechanisms of action .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 6-aminopyridine-2-carboxylate | C₇H₈N₂O₂ | Lacks the aminoethyl side chain |
| Methyl 6-(chloromethyl)pyridine-2-carboxylate | C₉H₈ClN₂O₂ | Contains a chloromethyl group instead of an amino group |
| Methyl 6-(aminomethyl)pyridine-2-carboxylate | C₈H₉N₂O₂ | Has an aminomethyl rather than aminoethyl substitution |
This table illustrates how the structural features contribute to distinct reactivity and potential applications not shared by its analogs.
Q & A
Basic: What are the established synthetic routes for Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
Aminoethyl Group Introduction : Reacting 6-chloropyridine-2-carboxylate derivatives with ethylenediamine under nucleophilic substitution conditions. The amino group may require protection (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions .
Esterification : Methyl ester formation via acid-catalyzed esterification or coupling reactions, often using methanol and thionyl chloride (SOCl₂) .
Salt Formation : Treatment with hydrochloric acid to form the dihydrochloride salt, followed by recrystallization for purity .
Key challenges include controlling regioselectivity during substitution and minimizing hydrolysis of the ester group.
Advanced: How can researchers resolve conflicting NMR data during structural characterization?
Methodological Answer:
Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from:
- Tautomerism : The aminoethyl group may exhibit dynamic protonation states in solution, altering chemical shifts. Use deuterated solvents (D₂O or DCl) to stabilize the dihydrochloride form .
- Impurity Interference : Employ 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping signals . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions .
- Comparison with Analogues : Reference data from structurally similar compounds, such as methyl pyridinecarboxylate derivatives, to assign ambiguous peaks .
Basic: What analytical techniques are critical for assessing purity and identity?
Methodological Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) is standard for quantifying purity (>95% as per pharmacopeial guidelines) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion ([M+H]⁺ or [M+2H]²⁺) and detects salt adducts .
- Elemental Analysis : Verify chloride content (theoretical ~25.3% for dihydrochloride) to confirm stoichiometry .
Advanced: What strategies minimize byproduct formation during dihydrochloride synthesis?
Methodological Answer:
Byproducts often arise from:
- Over-Hydrochlorination : Use controlled HCl gas bubbling in anhydrous ethanol to avoid excess acid, which can degrade the ester group .
- Ester Hydrolysis : Maintain reaction temperatures below 40°C and avoid aqueous workup until salt precipitation .
- Purification : Employ column chromatography (silica gel, eluting with methanol/chloroform) or preparative HPLC to isolate the dihydrochloride from unreacted precursors .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : Serves as a building block for kinase inhibitors or receptor ligands due to its pyridine core and aminoethyl side chain, which can undergo further functionalization (e.g., amidation, alkylation) .
- Coordination Chemistry : The pyridine nitrogen and amino group act as ligands for metal complexes studied in catalysis .
Advanced: How can solubility discrepancies across studies be systematically addressed?
Methodological Answer:
Reported solubility variations may stem from:
- Counterion Effects : Compare dihydrochloride solubility with freebase or other salt forms (e.g., sulfate) in polar solvents (DMSO, water) .
- Hydration State : Characterize via thermogravimetric analysis (TGA) to detect hydrate formation, which alters solubility .
- Solvent Systems : Use binary solvent mixtures (e.g., water/ethanol) to enhance dissolution, noting pH dependence due to the compound’s zwitterionic nature .
Basic: What stability considerations are critical for storage and handling?
Methodological Answer:
- Moisture Sensitivity : Store in desiccators under nitrogen, as the dihydrochloride form is hygroscopic and prone to deliquescence .
- Light Protection : Amber glass vials prevent photodegradation of the pyridine ring .
- Temperature : Long-term storage at –20°C preserves integrity; avoid repeated freeze-thaw cycles .
Advanced: How can researchers optimize reaction yields in multistep syntheses?
Methodological Answer:
- Kinetic Monitoring : Use in situ IR or LC-MS to track intermediate formation (e.g., Boc-protected intermediates) and adjust reaction times .
- Catalysis : Employ palladium catalysts for cross-coupling steps involving halogenated pyridine precursors .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio, stoichiometry) for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
